Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate is a complex organic compound with the molecular formula C45H57N7O6 and a molecular weight of 791.98 g/mol . This compound is known for its unique structure, which includes multiple benzimidazole units linked through nitrilotris(methylene) bridges. It is primarily used as a ligand in various chemical reactions and has significant applications in scientific research .
Vorbereitungsmethoden
The synthesis of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves several steps. The process typically starts with the preparation of benzimidazole derivatives, which are then linked through nitrilotris(methylene) bridges. The final step involves esterification with ethyl groups to form the triethyl ester .
Preparation of Benzimidazole Derivatives: Benzimidazole is synthesized from o-phenylenediamine and formic acid.
Formation of Nitrilotris(methylene) Bridges: The benzimidazole units are linked using formaldehyde and a nitrilotris(methylene) reagent.
Esterification: The final product is obtained by esterifying the carboxylic acid groups with ethanol.
Analyse Chemischer Reaktionen
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole units, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent diseases.
Industry: It is used in the development of catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate involves its ability to act as a ligand and form stable complexes with metal ions. The benzimidazole units provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate is unique due to its multiple benzimidazole units and nitrilotris(methylene) bridges. Similar compounds include:
Triethyl 2,2′,2″-[nitrilotris(methylene-1H-1,2,3-triazole-4,1-diyl)]triacetate: This compound has triazole units instead of benzimidazole units.
1H-Benzimidazole-1-pentanoic acid, 2,2’,2’'-[nitrilotris(methylene)]tris-, potassium salt: This compound has a similar structure but is in the form of a potassium salt.
The uniqueness of Triethyl 5,5,5-[2,2,2-nitrilotris(methylene)tris(1H-benzo[d]imidazole-2,1-diyl)]tripentanoate lies in its specific combination of benzimidazole units and nitrilotris(methylene) bridges, which provide distinct coordination properties and reactivity .
Eigenschaften
CAS-Nummer |
956299-56-2 |
---|---|
Molekularformel |
C45H57N7O6 |
Molekulargewicht |
792.0 g/mol |
IUPAC-Name |
ethyl 5-[2-[[bis[[1-(5-ethoxy-5-oxopentyl)benzimidazol-2-yl]methyl]amino]methyl]benzimidazol-1-yl]pentanoate |
InChI |
InChI=1S/C45H57N7O6/c1-4-56-43(53)25-13-16-28-50-37-22-10-7-19-34(37)46-40(50)31-49(32-41-47-35-20-8-11-23-38(35)51(41)29-17-14-26-44(54)57-5-2)33-42-48-36-21-9-12-24-39(36)52(42)30-18-15-27-45(55)58-6-3/h7-12,19-24H,4-6,13-18,25-33H2,1-3H3 |
InChI-Schlüssel |
RWKPMARHPVSMQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CCCCC(=O)OCC)CC5=NC6=CC=CC=C6N5CCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.